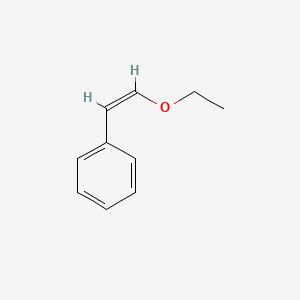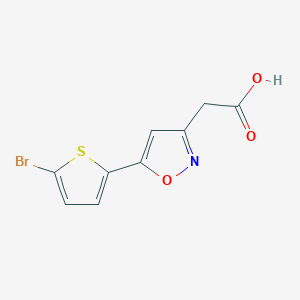
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
One common synthetic route involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The bromothiophene group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The bromothiophene moiety may enhance the compound’s binding affinity and specificity towards certain biological targets . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid can be compared with other isoxazole derivatives, such as:
2-(5-Methylisoxazol-3-yl)acetic acid: This compound has a methyl group instead of the bromothiophene moiety, which may result in different biological activities and properties.
2-(5-Phenylisoxazol-3-yl)acetic acid: The phenyl group can impart different chemical and biological properties compared to the bromothiophene group.
The uniqueness of 2-(5-(5-Bromothiophen-2-yl)isoxazol-3-yl)acetic acid lies in the presence of the bromothiophene moiety, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C9H6BrNO3S |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-[5-(5-bromothiophen-2-yl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C9H6BrNO3S/c10-8-2-1-7(15-8)6-3-5(11-14-6)4-9(12)13/h1-3H,4H2,(H,12,13) |
InChI Key |
FSMCRBOKQCMLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NO2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



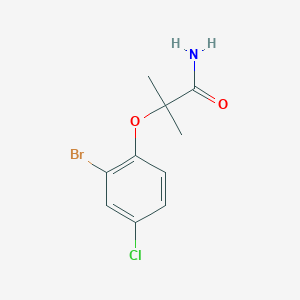
![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)
![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)

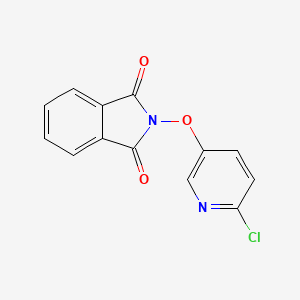
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
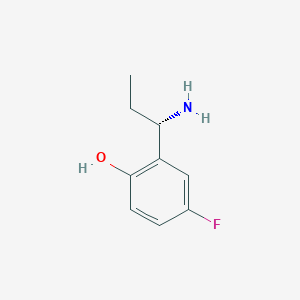

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
